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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064 Get Quote

In the landscape of targeted cancer therapy, both JNJ-38877605 and foretinib have emerged

as potent kinase inhibitors, primarily targeting the MET receptor tyrosine kinase. However, their

selectivity profiles across the human kinome set them apart, influencing their therapeutic

potential and off-target effects. This guide provides a detailed comparison of their selectivity,

supported by available experimental data, to aid researchers and drug development

professionals in understanding their distinct characteristics.

Executive Summary
JNJ-38877605 is a highly selective, ATP-competitive inhibitor of c-Met, demonstrating a narrow

target profile. In contrast, foretinib is a multi-kinase inhibitor, potently targeting both MET and

VEGFR2 (KDR), along with a range of other kinases. This fundamental difference in selectivity

dictates their preclinical and potential clinical applications, with JNJ-38877605 representing a

more targeted approach and foretinib offering broader pathway inhibition. The clinical

development of JNJ-38877605 was unfortunately halted due to species-specific renal

toxicity[1][2][3].

Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of JNJ-38877605 and foretinib against

key kinases. The data is compiled from various biochemical assays, and it is important to note

that direct comparison of IC50 values across different studies should be done with caution due

to variations in experimental conditions.
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Kinase Target
JNJ-38877605 IC50
(nM)

Foretinib IC50 (nM) Notes

MET 4[4] 0.4[5]
Both are potent MET

inhibitors.

KDR (VEGFR2) >3,332 (implied) 0.8 - 0.9

Foretinib is a potent

KDR inhibitor, while

JNJ-38877605 is

highly selective

against it.

RON
Inhibition of

phosphorylation noted
3

Both inhibitors show

activity against the

MET family member

RON.

Fms (CSF1R)
Next most potently

inhibited after MET
-

JNJ-38877605 shows

some off-target

activity against Fms.

Flt-1 (VEGFR1) - 6.8

Foretinib has activity

against other VEGFR

family members.

Flt-4 (VEGFR3) - 2.8

Foretinib has activity

against other VEGFR

family members.

AXL -
Data suggests

inhibition

Foretinib also targets

the TAM family of

kinases.

TIE-2 -
Data suggests

inhibition

Foretinib shows

activity against this

angiogenic receptor.

c-Kit -
Data suggests

inhibition

Foretinib has a

broader anti-

angiogenic profile.
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FLT3 -
Data suggests

inhibition

Foretinib has a

broader anti-

angiogenic profile.

PDGFRβ -
Data suggests

inhibition

Foretinib has a

broader anti-

angiogenic profile.

Data for JNJ-38877605's broader kinome scan is largely qualitative, with reports stating >600-

fold or >833-fold selectivity for c-Met over hundreds of other kinases. A detailed public dataset

of IC50 values for JNJ-38877605 across a wide kinase panel is not readily available.

Foretinib's multi-kinase profile has been more extensively documented, including in broad-

panel screens like KINOMEscan.

Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways of

JNJ-38877605 and foretinib.
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Figure 1: JNJ-38877605 selectively inhibits c-Met signaling.
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Figure 2: Foretinib is a multi-kinase inhibitor targeting MET, VEGFR2, and other RTKs.

Experimental Protocols for Kinase Selectivity
Profiling
The determination of kinase inhibitor selectivity relies on various robust experimental platforms.

Below are outlines of common methodologies used in the characterization of compounds like

JNJ-38877605 and foretinib.

KINOMEscan™ Assay (Competition Binding Assay)
This method is a high-throughput competition binding assay used to quantify the interactions

between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a compound to compete with an immobilized,

active-site directed ligand for binding to the kinase active site. The amount of kinase bound to

the immobilized ligand is detected, typically using quantitative PCR (qPCR) for a DNA tag

conjugated to the kinase. A lower amount of bound kinase in the presence of the test

compound indicates a stronger interaction.
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Workflow Diagram:
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Figure 3: General workflow of the KINOMEscan assay.

Z'-LYTE™ Kinase Assay (FRET-based)
This is a fluorescence-based, coupled-enzyme assay that measures kinase activity by

detecting the phosphorylation of a synthetic peptide substrate.

Principle: The assay uses a FRET (Förster Resonance Energy Transfer) peptide substrate with

a donor (Coumarin) and an acceptor (Fluorescein) fluorophore at its ends. In the absence of

phosphorylation, a development reagent (protease) cleaves the peptide, disrupting FRET.

When the kinase phosphorylates the peptide, it becomes resistant to cleavage, and FRET is

maintained. The ratio of donor to acceptor emission is used to calculate the percentage of

phosphorylation.

Detailed Steps:

Kinase Reaction: The kinase, peptide substrate, and ATP are incubated with the test

inhibitor.

Development: The development reagent (protease) is added.

Stop: A stop reagent is added to terminate the reaction.
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Detection: The fluorescence is read on a plate reader at the emission wavelengths for

Coumarin (445 nm) and Fluorescein (520 nm) with excitation at 400 nm.

Data Analysis: The emission ratio is calculated to determine the level of kinase inhibition.

AlphaScreen® Kinase Assay (Luminescent Proximity
Assay)
This is a bead-based, non-radioactive, luminescent proximity assay for detecting kinase

activity.

Principle: The assay involves two types of beads: Donor beads and Acceptor beads. One bead

is coated with a molecule that captures a biotinylated substrate, and the other is coated with an

antibody that recognizes the phosphorylated substrate. When the substrate is phosphorylated

by the kinase, the beads are brought into close proximity. Upon excitation of the Donor bead at

680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a

chemiluminescent signal that is detected between 520-620 nm.

Detailed Steps:

Kinase Reaction: The kinase, biotinylated substrate, and ATP are incubated with the test

inhibitor.

Detection: A mixture of streptavidin-coated Donor beads and anti-phospho-antibody-coated

Acceptor beads is added.

Incubation: The mixture is incubated in the dark to allow for bead-analyte complex formation.

Signal Detection: The plate is read on an AlphaScreen-capable plate reader. The intensity of

the luminescent signal is proportional to the kinase activity.

Conclusion
The comparison between JNJ-38877605 and foretinib highlights a critical divergence in kinase

inhibitor design philosophy. JNJ-38877605 exemplifies a highly selective inhibitor, designed to

minimize off-target effects by focusing on a single primary target, c-Met. This high selectivity

can be advantageous in reducing toxicity and for elucidating the specific role of the target
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kinase in disease. Conversely, foretinib's multi-targeted approach, potently inhibiting both MET

and VEGFR2 among other kinases, offers the potential to simultaneously block multiple

oncogenic and angiogenic pathways. This broader activity may lead to enhanced efficacy in

certain contexts but also carries a higher risk of off-target toxicities. The choice between a

highly selective and a multi-targeted inhibitor depends on the specific therapeutic strategy and

the biological context of the disease being treated. The experimental methodologies outlined

provide the foundation for generating the critical data needed to make these informed decisions

in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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